molecular formula C7H9B B1337934 (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene CAS No. 20047-65-8

(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene

Cat. No. B1337934
CAS RN: 20047-65-8
M. Wt: 173.05 g/mol
InChI Key: XFPAUZYYSFLZRD-MEKDEQNOSA-N
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Description

“(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” is a bicyclic organic compound with a bromine atom attached to one of the carbons1. It is also known by its chemical formula C7H9Br and has a molecular weight of 173.05202.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” from the available resources.



Molecular Structure Analysis

“(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” is a bicyclic organic compound1. The structure includes two carbon rings and a bromine atom attached to one of the carbons1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” from the available resources.



Physical And Chemical Properties Analysis

“(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” is known by its chemical formula C7H9Br and has a molecular weight of 181.05 g/mol1. More detailed physical and chemical properties are not available in the current resources.


Scientific Research Applications

Bromination Mechanisms and Derivative Synthesis

Bromination of Norbornene Derivatives : Research by Gültekin et al. (2008) explored the bromination of 7-bromobicyclo[2.2.1]hept-2-ene, focusing on the formation of brominated norbornanes and norbornenes. The study provides insights into the rearrangement mechanisms influenced by substituents, with structural elucidation supported by NMR spectral data, particularly discussing the γ-gauche effect (Gültekin, Taşkesenligil, Daştan, & Balcı, 2008).

Palladium-catalysed Cycloadditions : Fairlamb et al. (2000) described an improved synthesis method for 7-alkyl-7-bromobicyclo[3.2.0]hept-2-en-6-ones via palladium-catalysed cycloaddition, highlighting their application as intermediates towards biologically relevant compounds (Fairlamb, Dickinson, & Cristea, 2000).

Addition and Rearrangement Studies

Hydrogen Bromide Addition : Boerhorst and Klumpp (2010) studied the free radical addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene, yielding mixtures of exo- and endo-brominated products, alongside skeletal rearrangement products under ionic conditions. This research helps understand the reactivity of similar bicyclic systems (Boerhorst & Klumpp, 2010).

Advanced Organic Synthesis and Application

Desymmetrization and Kinetic Resolution : Cossu and Peluso (2006) reported on the large-scale preparation and stereoselective desymmetrization of N-methoxycarbonyl-7-aza-2,3-bis(phenylsulfonyl)bicyclo[2.2.1]hept-2-ene, along with the kinetic resolution of similar compounds. This methodology represents a tool for absolute stereochemistry determination of the 7-azabicyclo[2.2.1] skeleton, highlighting its utility in complex organic synthesis (Cossu & Peluso, 2006).

Mechanistic Insights and Catalysis

Gold-Catalyzed Cycloisomerization : A study by Brooner, Robertson, and Widenhoefer (2014) on the gold-catalyzed cycloisomerization of enynes to form bicyclic compounds provided kinetic insights into the isomerization process through 1,3-hydrogen migration. The research underscores the intricate mechanisms involved in transition metal-catalyzed transformations of bicyclic systems (Brooner, Robertson, & Widenhoefer, 2014).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of “(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” from the available resources.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” from the available resources.


Please note that this analysis is based on the information available from the resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

(1R,4S)-7-bromobicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPAUZYYSFLZRD-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505495
Record name (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene

CAS RN

20047-65-8
Record name (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name syn-7-Bromobicyclo[2.2.1]hept-2-ene
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